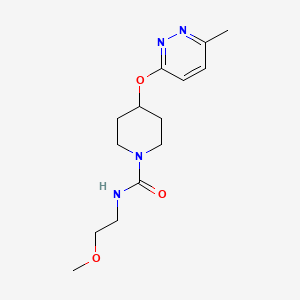![molecular formula C14H16FNO4 B2770518 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one CAS No. 2034307-73-6](/img/structure/B2770518.png)
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the structure of the molecule, including its geometry, bond lengths and angles, and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, and NMR spectra.Scientific Research Applications
Synthesis and Structural Characterization
Research on azetidin-2-ones and related compounds has focused extensively on their synthesis and structural characterization, providing a foundation for understanding their potential therapeutic applications. For example, azetidin-2-ones have been studied for their antimitotic properties, with different substituents on the lactam positions showing varied biological activities (Twamley, O’Boyle, & Meegan, 2020). Similarly, the synthesis of bicyclic tetrahydrofuran-fused β-lactams from azetidin-2-ones has been demonstrated, highlighting the versatility of these compounds in generating novel chemical structures (Mollet, D’hooghe, & Kimpe, 2012).
Antimicrobial and Antitubercular Activities
Azetidin-2-one derivatives have shown promising antimicrobial and antitubercular activities. A study on novel trihydroxy benzamido azetidin-2-one derivatives found them effective against various bacterial strains, including drug-resistant ones, indicating their potential as new antimicrobial and antitubercular agents (Ilango & Arunkumar, 2011).
Antinociceptive and Anti-inflammatory Properties
The design and synthesis of thiazolopyrimidine derivatives based on azetidin-2-one structures have been explored for their antinociceptive and anti-inflammatory properties. This research underscores the therapeutic potential of these compounds in managing pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).
Novel Synthesis Methods
Innovative synthesis methods for azetidin-2-ones have been developed, such as the use of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for creating a variety of compounds with potential therapeutic applications. These methods expand the toolbox for developing new drugs and studying their biological effects (Dao Thi et al., 2018).
Safety And Hazards
This would involve a look at the safety and hazards associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This could involve a discussion of potential future research directions. This could include potential applications of the compound, further studies to elucidate its properties, or modifications that could be made to improve its properties.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[3-(fluoromethyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-9(14(17)16-6-10(5-15)7-16)20-11-2-3-12-13(4-11)19-8-18-12/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOWYQUSZMNQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CF)OC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

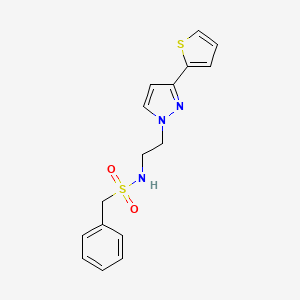
![2-amino-4-(4-bromophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2770437.png)
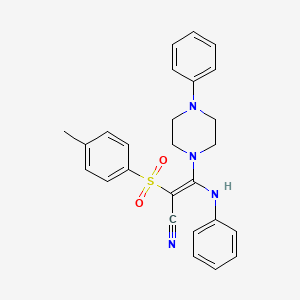
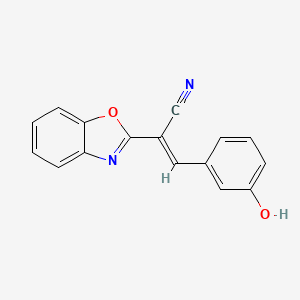
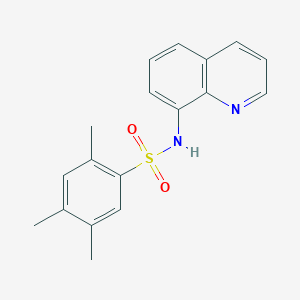
![4-{[1-(cyclobutylcarbonyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2770441.png)

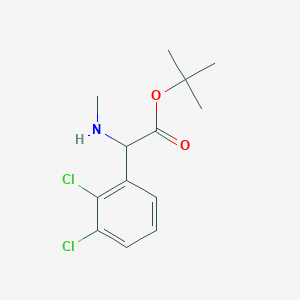
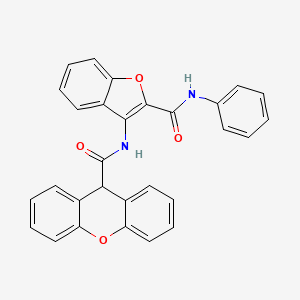
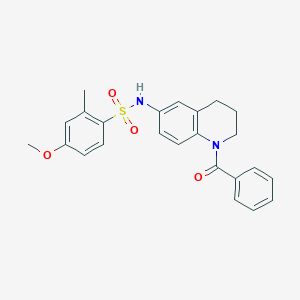
![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2770452.png)
![2-(2,5-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2770453.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2770455.png)
